molecular formula C16H11NO B8645282 1H-Indole, 2-(2-benzofuranyl)- CAS No. 78842-63-4

1H-Indole, 2-(2-benzofuranyl)-

Cat. No.: B8645282
CAS No.: 78842-63-4
M. Wt: 233.26 g/mol
InChI Key: ZIMOURYOOIPWBS-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on Indole-Benzofuran Hybrid Systems

The historical development of indole-benzofuran hybrids is rooted in the broader evolution of synthetic methodologies for constructing their parent heterocycles. Research into both indoles and benzofurans has been extensive, leading to a rich portfolio of synthetic reactions. beilstein-journals.org Foundational work, such as the development of palladium- and copper-catalyzed cross-coupling reactions, created the essential tools for forging the carbon-carbon and carbon-heteroatom bonds necessary for their synthesis. acs.org A pivotal advancement was the application of the cascade Sonogashira alkynylation–cyclization sequence, which provided an efficient pathway to both indole (B1671886) and benzofuran (B130515) cores from appropriately substituted anilines and phenols, respectively. beilstein-journals.org

The exploration of the direct 1H-Indole, 2-(2-benzofuranyl)- hybrid is a more recent development, representing a logical progression from the synthesis of its constituent parts. Early research was often characterized by multi-step sequences. However, contemporary advancements have focused on more efficient and convergent strategies. The use of heterogeneous bimetallic catalysts, such as palladium-copper on carbon (Pd–Cu/C), has enabled the synthesis of these heterocycles in more environmentally benign solvents like water. beilstein-journals.org This evolution towards more practical and sustainable synthetic methods has been crucial in making the 1H-Indole, 2-(2-benzofuranyl)- scaffold and its derivatives more accessible for extensive biological investigation.

The Significance of the 1H-Indole, 2-(2-benzofuranyl)- Core Structure in Medicinal Chemistry and Chemical Biology

The significance of the 1H-Indole, 2-(2-benzofuranyl)- core lies in the synergistic combination of its two constituent heterocycles, both of which are renowned pharmacophores. mdpi.comresearchgate.net The indole nucleus is a cornerstone of numerous bioactive compounds, including neurotransmitters, alkaloids, and a wide array of pharmaceuticals. mdpi.comchula.ac.th Similarly, the benzofuran motif is present in many natural products and synthetic drugs with activities ranging from antimicrobial and anti-inflammatory to antitumor. mdpi.comnih.govresearchgate.net

By linking these two privileged scaffolds, a hybrid structure is created that can interact with biological targets in ways that neither component can achieve alone. This has led to the exploration of 1H-Indole, 2-(2-benzofuranyl)- derivatives in multiple therapeutic areas. Research has shown that these hybrids are promising candidates for the treatment of complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov For instance, derivatives have been designed as inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR) for non-small-cell lung cancer and Glycogen Synthase Kinase 3β (GSK-3β) for pancreatic cancer. mdpi.comnih.gov Furthermore, their potential as multi-target-directed ligands is a key area of interest, particularly for diseases like Alzheimer's, where targeting multiple pathological pathways simultaneously may offer enhanced therapeutic benefit. nih.govresearchgate.netnih.gov

Contemporary Research Paradigms and Scientific Interest in 1H-Indole, 2-(2-benzofuranyl)- Derivatives

Contemporary research on 1H-Indole, 2-(2-benzofuranyl)- and its derivatives is characterized by a focus on targeted drug design and the exploration of novel biological mechanisms. A prominent paradigm involves the synthesis of focused chemical libraries based on the core scaffold, followed by systematic biological screening against specific molecular targets. mdpi.com A 2024 study exemplified this approach by preparing a novel library of benzofuran–indole hybrids to identify a potent and selective inhibitor of EGFR, including the clinically significant L858R/T790M double mutant found in non-small-cell lung cancer (NSCLC). mdpi.comresearchgate.net

Scientific interest also extends to developing more efficient and sustainable synthetic routes. A recent trend is the move towards transition-metal-free reactions, such as the base-mediated intramolecular arylogous nitroaldol (Henry) condensation, which provides access to a range of 2-arylbenzofurans and 2-arylindoles. nih.gov This highlights a broader shift in organic synthesis towards greener and more cost-effective methodologies. The biological scope of interest is also expanding, with recent investigations into the ability of these hybrids to induce autophagy in cancer cells and to inhibit enzymes like monoamine oxidase-B (MAO-B), which is relevant to neurodegenerative diseases. eurjchem.commdpi.com This diversification of biological targets underscores the growing recognition of the scaffold's therapeutic potential.

Methodological Approaches Employed in the Academic Investigation of 1H-Indole, 2-(2-benzofuranyl)-

The academic investigation of the 1H-Indole, 2-(2-benzofuranyl)- scaffold employs a multidisciplinary toolkit encompassing advanced synthetic, analytical, biological, and computational methods.

Synthetic Approaches: The construction of the indole-benzofuran backbone is primarily achieved through modern cross-coupling reactions. Palladium-catalyzed methods, including Sonogashira, Suzuki, and Larock-type reactions, are frequently utilized. beilstein-journals.orgnih.govnih.gov Copper-catalyzed protocols, sometimes in tandem with palladium, are also common for the key cyclization steps. beilstein-journals.orgacs.org More recent innovations include the use of recyclable heterogeneous catalysts like graphene oxide-grafted palladium complexes and the development of one-pot, multi-component reactions to improve efficiency. acs.orgresearchgate.net

Structural Characterization: Unambiguous determination of the molecular structure is critical. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is the principal method for elucidating the precise connectivity and stereochemistry of the synthesized compounds. mdpi.comresearchgate.net In some cases, single-crystal X-ray diffraction is employed to provide definitive three-dimensional structural analysis. researchgate.net

Biological Evaluation: To assess the therapeutic potential, derivatives are subjected to a battery of in vitro assays. Cytotoxicity is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines. mdpi.comnih.gov For target-specific agents, enzyme inhibition assays are crucial for determining potency and selectivity (e.g., IC50 values against kinases like EGFR). mdpi.comnih.gov Cellular mechanisms are probed using techniques such as immunoblotting (Western blot) to measure the modulation of protein phosphorylation and signaling pathways. mdpi.comnih.gov

Computational Modeling: In silico methods are increasingly used to guide the design and to understand the mechanism of action of these compounds. Molecular docking studies predict the binding modes and affinities of derivatives within the active site of a target protein. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity, enabling the prediction of potency for novel derivatives. eurjchem.com Density Functional Theory (DFT) calculations are used to investigate the electronic properties and geometric structure of the molecules in detail. researchgate.net

Scope and Rationale for Comprehensive Scholarly Analysis of 1H-Indole, 2-(2-benzofuranyl)-

A comprehensive scholarly analysis of the 1H-Indole, 2-(2-benzofuranyl)- scaffold is warranted for several compelling reasons. Firstly, the core structure is a union of two of medicinal chemistry's most "privileged" heterocycles, suggesting a high probability of discovering compounds with potent and desirable biological activities. beilstein-journals.orgmdpi.com The exploration of this hybrid scaffold provides access to a novel chemical space that is distinct from its individual components, offering opportunities for new intellectual property and therapeutic breakthroughs.

Secondly, the impressive breadth of biological activities already reported for its derivatives—spanning anticancer, anti-neurodegenerative, and antimicrobial applications—demonstrates the scaffold's versatility. mdpi.comchula.ac.thnih.gov A consolidated review of these findings is essential to identify structure-activity relationships (SAR), understand mechanistic trends, and prevent redundant research efforts. Such an analysis can illuminate which substitution patterns are favorable for specific targets and guide the rational design of next-generation compounds with improved potency and selectivity.

Finally, the rapid evolution of synthetic methodologies has made this scaffold and its analogues more accessible than ever before. nih.govacs.org A comprehensive review can highlight the most efficient and scalable synthetic routes, empowering a wider range of chemistry and biology laboratories to engage in research on these promising molecules. By integrating the synthetic, biological, and computational knowledge, a scholarly analysis serves as a critical resource to accelerate the translation of the 1H-Indole, 2-(2-benzofuranyl)- scaffold from a chemical curiosity into a platform for the development of novel therapeutics.

Data Tables

Table 1: Selected Biological Activities of Benzofuran-Indole Hybrid Derivatives This table presents a selection of benzofuran-indole derivatives and their reported biological activities, highlighting the scaffold's potential in oncology.

Derivative IDTarget / Cell LineActivity Measurement (IC₅₀)Reference
8aa EGFR (L858R/T790M)0.04 µM mdpi.com
8e PC9 (NSCLC)0.3 µM mdpi.com
8g PC9 (NSCLC)0.8 µM mdpi.com
33 GSK-3β0.23 nM nih.gov
2 GSK-3β0.8 nM nih.gov
14 GSK-3β1.0 nM nih.gov

Table 2: Overview of Synthetic Methodologies for Indole-Benzofuran Scaffolds This table summarizes key synthetic strategies employed to construct indole-benzofuran systems and related precursors.

Synthetic MethodCatalyst / Key ReagentsKey FeaturesReference(s)
Sonogashira Alkynylation–Cyclization Pd and Cu catalystsCascade reaction forming the heterocycle from an alkyne and a halo-aniline/phenol. beilstein-journals.org
Intramolecular Arylogous Nitroaldol Condensation Base-mediated (e.g., K₂CO₃)Transition-metal-free approach for synthesizing 2-arylbenzofurans and indoles. nih.gov
Heterogeneous Catalysis Graphene oxide-grafted Pd(II) complexCopper-free conditions, catalyst is recyclable. acs.org
Larock-type Coupling Palladium catalystSynthesis of 2-silylbenzo[b]furans as intermediates. nih.gov
One-Pot Four-Component Domino Protocol Ammonium acetate, acetic acidConvergent synthesis of highly substituted pyridine-fused indole-benzofurans. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78842-63-4

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-1H-indole

InChI

InChI=1S/C16H11NO/c1-3-7-13-11(5-1)9-14(17-13)16-10-12-6-2-4-8-15(12)18-16/h1-10,17H

InChI Key

ZIMOURYOOIPWBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Indole, 2 2 Benzofuranyl and Its Chemical Analogues

Traditional and Established Synthetic Routes to the 1H-Indole, 2-(2-benzofuranyl)- Core

Traditional methods for the synthesis of the 1H-Indole, 2-(2-benzofuranyl)- scaffold often rely on classical named reactions, most notably the Fischer-indole synthesis. This approach involves the cyclization of an arylhydrazone under acidic conditions.

A key strategy begins with the preparation of a suitable precursor, 2-acetylbenzofuran, which serves as the carbonyl component. This intermediate can be synthesized in high yield (95%) through modifications of established literature methods. The 2-acetylbenzofuran is then reacted with various phenylhydrazine hydrochlorides in the presence of a base like sodium acetate in ethanol to form the corresponding phenylhydrazones in good to excellent yields.

The critical step is the Fischer-indole cyclization of these benzofuranyl-substituted phenylhydrazones. While various acidic catalysts and conditions have been explored, including polyphosphoric acid, sulfuric acid, and phosphorus pentachloride, these methods often suffer from harsh conditions, complicated work-up procedures, and low product purity. The use of fused zinc chloride in different solvents has been investigated to mitigate these issues. This sequence provides a direct, albeit sometimes challenging, route to the core structure of 2-(2-benzofuranyl)-substituted indoles.

Table 1: Fischer-Indole Synthesis of 1H-Indole, 2-(2-benzofuranyl)- Precursors This table is a representative example based on the described methodology.

Entry Phenylhydrazine Substituent Hydrazone Intermediate Cyclization Catalyst Product
1 Unsubstituted 2-acetylbenzofuro phenylhydrazone ZnCl₂ 1H-Indole, 2-(2-benzofuranyl)-
2 4-Methyl 2-acetylbenzofuro-(4-methylphenyl)hydrazone ZnCl₂ 5-Methyl-1H-indole, 2-(2-benzofuranyl)-

Transition Metal-Catalyzed Strategies for the Construction of 1H-Indole, 2-(2-benzofuranyl)-

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, offering milder conditions, greater functional group tolerance, and higher efficiency compared to traditional methods. Palladium and copper are the most prominent metals used for constructing the 1H-Indole, 2-(2-benzofuranyl)- framework and related structures.

Palladium catalysis is a powerful tool for forming the indole (B1671886) and benzofuran (B130515) rings, often through domino or cascade reactions that build molecular complexity in a single step. nih.govbeilstein-journals.org

A prevalent strategy is the domino Sonogashira coupling followed by a cyclization reaction. nih.gov This method typically involves coupling a 2-iodoaniline or a 2-iodophenol with a terminal alkyne. For the synthesis of a 2-(2-benzofuranyl)indole, a conceivable route would involve the Sonogashira coupling of a 2-iodoaniline with 2-ethynylbenzofuran. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. beilstein-journals.org The resulting 2-(benzofuran-2-ylethynyl)aniline intermediate then undergoes an intramolecular cyclization to furnish the desired indole ring. Well-defined palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have proven effective for these transformations, tolerating a variety of substrates and affording products in moderate to good yields. nih.gov A proposed mechanism involves the reduction of Pd(II) to the active Pd(0) species, followed by oxidative addition, coordination with the alkyne, deprotonation, and reductive elimination to form the coupled product, which then cyclizes. nih.gov

Another advanced palladium-catalyzed approach involves C-H activation. A tandem reaction combining C-H activation and oxidation has been developed for benzofuran synthesis, reacting 2-hydroxystyrenes with iodobenzenes, which could be adapted for indole synthesis. rsc.org Furthermore, palladium-catalyzed reactions of indolylmethyl or benzofuranylmethyl acetates with boronic acids provide a versatile method for creating linkages between these two heterocyclic systems. researchgate.net

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of indole and benzofuran derivatives. elsevier.com Copper-catalyzed methods are particularly useful for intramolecular C-H amination and oxidative annulation reactions.

One general method for synthesizing 2-substituted indoles and benzofurans involves the Cu(I)-catalyzed coupling of N-tosylhydrazones with o-amino or o-hydroxy phenylacetylenes. nih.gov This reaction proceeds through a coupling-allenylation-cyclization sequence under ligand-free conditions, providing a practical route to these heterocyclic cores. nih.gov A copper-catalyzed multicomponent reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones has also been developed to generate complex carbazole structures through in-situ generated dienes. nih.gov

For the direct formation of linked indole-benzofuran systems, a Cu(OTf)₂-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed, constructing indole-tethered benzofuran scaffolds. rsc.org Copper is also effective in mediating the oxidative annulation of phenols with unactivated internal alkynes to yield polysubstituted benzofurans. rsc.org A copper-catalyzed aerobic oxidative intramolecular C-H amination provides a direct route to the fused benzofuro[3,2-b]indole framework. researchgate.net

Table 2: Comparison of Selected Copper-Catalyzed Reactions for Heterocycle Synthesis

Reaction Type Substrates Catalyst Key Features Reference
Coupling-Allenylation-Cyclization N-Tosylhydrazones, o-amino phenylacetylenes CuBr Ligand-free, general method nih.gov
Oxidative Annulation Phenols, unactivated internal alkynes Copper catalyst Forms polysubstituted benzofurans rsc.org
[3+2] Cycloaddition Indole-3-acrylate, p-benzoquinone Cu(OTf)₂ Selective access to indole-tethered benzofurans rsc.org

While palladium and copper dominate the field, other transition metals have been successfully employed in the synthesis of indole and benzofuran derivatives. Zinc(II) triflate (Zn(OTf)₂) has been shown to catalyze the cyclization of propargyl alcohols with anilines and phenols to give indole and benzofuran products. researchgate.net Iridium catalysts have been used to synthesize substituted benzofurans and indoles from benzyl alcohols via hydrogen transfer. researchgate.net Cobalt-catalyzed reactions, such as the cross-dehydrogenative coupling of ortho-alkenylanilines, also provide efficient pathways to the indole core. mdpi.com

Organocatalytic and Biocatalytic Pathways for 1H-Indole, 2-(2-benzofuranyl)- Synthesis

In the quest for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. An enantioselective strategy for constructing the cyclopenta[b]benzofuran scaffold has been demonstrated using a combination of Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization. nih.gov For indole synthesis, chiral phosphoric acids (CPAs) have been used to catalyze the asymmetric 5-endo-dig cyclization of o-alkynylanilines, leading to the de novo formation of axially chiral indole derivatives with excellent enantioselectivity. nih.gov This approach could be applied to substrates bearing a benzofuran moiety to generate chiral 1H-Indole, 2-(2-benzofuranyl)- analogues.

Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations. Enzymes such as transaminases, imine reductases, monoamine oxidases, and Pictet-Spenglerases are used in the synthesis of amine-containing pharmaceuticals, including many with indole scaffolds. researchgate.netmdpi.com For instance, transaminases can be used for the asymmetric synthesis of chiral amines, which are valuable precursors for indole synthesis. illinois.edu Pictet-Spenglerases catalyze the reaction between tryptamines and aldehydes or ketones to form β-carboline scaffolds, a core reaction in alkaloid biosynthesis that highlights the potential for enzymatic construction of indole-containing systems. mdpi.com

Photoredox and Electrochemical Syntheses of 1H-Indole, 2-(2-benzofuranyl)- Scaffolds

Photoredox and electrochemical methods offer unique, metal-free pathways for bond formation, often proceeding under exceptionally mild conditions.

Visible-light photoredox catalysis has been used for the intramolecular cyclization of indole derivatives to construct complex fused systems like tricyclo-1,4-benzoxazines. researchgate.net This strategy, which uses light to generate reactive radical intermediates, could be adapted for the cyclization of precursors to form the 1H-Indole, 2-(2-benzofuranyl)- core.

Electrochemical synthesis provides a reagent-less and environmentally friendly approach. Novel benzofuran and indole derivatives have been synthesized via the electrochemical oxidation of hydroquinone or 4-aminophenol in the presence of nucleophiles like cyanoacetamide. researchgate.net This method proceeds through an ECECCC (electrochemical-chemical-electrochemical-chemical-chemical) mechanism. researchgate.net Another electrochemical approach involves an oxidative intramolecular cyclization between 2-alkynylphenol derivatives and diselenides to generate a wide variety of substituted benzofurans under oxidant- and metal-free conditions. frontiersin.org These electrochemical techniques represent a frontier in the sustainable synthesis of complex heterocyclic scaffolds.

Multi-Component Reactions (MCRs) for Diversified 1H-Indole, 2-(2-benzofuranyl)- Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it ideal for generating libraries of structurally diverse compounds for drug discovery. While specific MCRs for the direct synthesis of 1H-Indole, 2-(2-benzofuranyl)- are not extensively documented, MCR strategies have been developed for the synthesis of highly substituted indoles and benzofurans, which can be adapted for the creation of indole-benzofuran hybrids. researchgate.netkcl.ac.uk

For instance, a microwave-assisted multicomponent protocol has been developed for the synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk This demonstrates the potential of MCRs to rapidly assemble functionalized benzofuran cores. Similarly, various MCRs have been reported for the synthesis of complex indole derivatives. researchgate.net The strategic combination of reactants in an MCR could potentially lead to the formation of the desired indole-benzofuran linkage. For example, a hypothetical MCR could involve an ortho-hydroxy-substituted phenylacetylene, an ortho-amino-substituted aryl halide, and a third component to facilitate the tandem Sonogashira coupling, cyclization, and subsequent linkage.

A notable example of a cycloaddition reaction that constructs indole-tethered benzofuran scaffolds is the Cu(OTf)₂-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone. This method provides selective access to these complex hybrid molecules. nih.govrsc.org

Table 1: Examples of Multi-Component Reaction Strategies for Indole and Benzofuran Synthesis

Reaction Type Reactants Product Core Key Advantages
Microwave-Assisted MCR Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles Benzofuran-2-carboxamide Fast, versatile, transition metal-free kcl.ac.uk
Cu-Catalyzed Cycloaddition Indole-3-acrylate, p-benzoquinone Indole-tethered benzofuran High selectivity, low catalyst loading nih.govrsc.org

Green Chemistry Principles and Sustainable Synthesis of 1H-Indole, 2-(2-benzofuranyl)-

The application of green chemistry principles to the synthesis of complex molecules like 1H-Indole, 2-(2-benzofuranyl)- is crucial for minimizing environmental impact. Key principles include the use of renewable feedstocks, safer solvents, catalytic reagents, and energy-efficient processes.

Sustainable protocols for the synthesis of indole and benzofuran cores often employ heterogeneous catalysts that can be easily recovered and reused. For example, a palladium-on-carbon (Pd/C) catalyst has been used for the synthesis of various indole and benzofuran derivatives. This catalyst is stable, can be removed by simple filtration, and can be reused multiple times without significant loss of activity. chemistryviews.org

Another green approach involves performing reactions in water, which is a benign and environmentally friendly solvent. A heterogeneous bimetallic Pd–Cu/C catalyst has been developed for a cascade Sonogashira alkynylation–cyclization sequence to produce indoles and benzofurans in water. beilstein-journals.org This method avoids the use of toxic organic solvents and allows for the synthesis of these heterocycles with good yields. beilstein-journals.org

Electrochemical synthesis represents another frontier in green chemistry, offering a reagent-less method with high atom economy. The electrochemical oxidation of hydroquinone or 4-aminophenol in the presence of suitable nucleophiles has been shown to produce benzofuran and indole derivatives. This method avoids the use of hazardous reagents and generates safer waste products. researchgate.net

Table 2: Overview of Green Synthesis Methodologies for Indole and Benzofuran Scaffolds

Methodology Catalyst/System Solvent Green Chemistry Principle(s)
Heterogeneous Catalysis Palladium-on-carbon (Pd/C) Dimethylformamide (DMF) Catalysis, Recyclability chemistryviews.org
Aqueous Phase Synthesis Heterogeneous Pd–Cu/C Water Use of Safer Solvents, Heterogeneous Catalysis beilstein-journals.org

Chemo- and Regioselective Functionalization of the 1H-Indole, 2-(2-benzofuranyl)- System

The selective functionalization of the pre-formed 1H-Indole, 2-(2-benzofuranyl)- scaffold is essential for modifying its properties and for structure-activity relationship (SAR) studies. Both the indole and benzofuran rings contain multiple sites for potential functionalization, making chemo- and regioselectivity a significant challenge.

The functionalization of the indole ring is well-established. For example, regioselective C3-acylation of indoles can be achieved using boron trifluoride etherate. mdpi.com Furthermore, rhodium(III)-catalyzed C-H amidation of N-methoxy-1H-indole-1-carboxamides has been shown to selectively introduce functional groups at the C2 position of the indole ring. acs.org Transition-metal-catalyzed carbene insertion into C-H bonds is another powerful tool for the C2-selective functionalization of indoles. snnu.edu.cn

For the benzofuran moiety, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols can lead to 2-functionalized benzofurans. acs.org Tandem silver-catalyzed cyclization and azidation of hydroxyl/amino-phenyl propargyl alcohols provides a route to 2-azidomethyl benzofurans and indoles, where the azidomethyl group can be further functionalized. consensus.app

The direct selective functionalization of the linked 1H-Indole, 2-(2-benzofuranyl)- system would depend on the relative reactivity of the different positions on both heterocyclic rings. The electronic properties of each ring and the specific reaction conditions would dictate the site of functionalization. For instance, electrophilic aromatic substitution would likely occur at the electron-rich positions of the indole or benzofuran ring.

Table 3: Selected Methods for Regioselective Functionalization of Indole and Benzofuran Cores

Heterocycle Position Reaction Type Reagent/Catalyst
Indole C3 Acylation Boron trifluoride etherate mdpi.com
Indole C2 Amidation Rh(III) catalyst acs.org
Indole C2 Carbene Insertion Ru(II) catalyst snnu.edu.cn
Benzofuran C2 Various Palladium-catalyzed cycloisomerization acs.org

Structure Activity Relationship Sar and Molecular Design Principles for 1h Indole, 2 2 Benzofuranyl Derivatives

Systematic Substituent Effects on the Indole (B1671886) Moiety of 1H-Indole, 2-(2-benzofuranyl)-

The indole nucleus serves as a versatile template in medicinal chemistry. Modifications to its structure, including at the indole nitrogen, the carbocyclic ring, and the C2 position where the benzofuran (B130515) moiety is attached, can profoundly influence biological activity.

Modifications at the Indole Nitrogen (N1) Position

In a study on C3-methylene-bridged indole derivatives, two series of compounds were synthesized: one with an unsubstituted N1 position (N1-H) and another with functional groups at N1. The investigation revealed that indole derivatives retaining the N-H moiety generally exhibited stronger cytoprotective properties against oxidative hemolysis. nih.gov This suggests that for certain biological targets, the hydrogen-bonding capability of the indole N-H is crucial for activity. Therefore, in the design of 1H-Indole, 2-(2-benzofuranyl)- derivatives, leaving the N1 position unsubstituted may be advantageous for activities where hydrogen bond donation is a key interaction.

Substitutions on the Indole Carbocyclic Ring

The benzene (B151609) ring portion of the indole scaffold offers multiple positions (C4, C5, C6, and C7) for substitution, allowing for the fine-tuning of electronic and steric properties. In a series of novel indole derivatives designed as Bcl-2/Mcl-1 dual inhibitors, substitutions on the carbocyclic ring were explored. The preliminary SAR indicated that the electronic nature of the substituents influenced the inhibitory activity. For instance, the presence of an electron-withdrawing group was found to be favorable for the inhibitory activity against the Bcl-2 protein. researchgate.net

PositionSubstituentEffect on ActivityTarget/Assay
Indole Carbocyclic RingElectron-withdrawing groupFavorableBcl-2 Protein Inhibition researchgate.net
N1Unsubstituted (-H)Stronger Cytoprotective PropertiesOxidative Hemolysis Assay nih.gov

Impact of Substituents at the C2 Position of the Indole

The C2 position of the indole is the point of attachment for the benzofuran ring in the parent structure. The nature of the substituent at this position is a critical determinant of the molecule's biological function. Research on N-piperidinyl indole-based ligands for the nociceptin (B549756) opioid receptor (NOP) demonstrated that substitution at the C2 position versus the C3 position fundamentally alters the compound's intrinsic activity. nih.gov Derivatives with C2-substitution tended to have higher binding affinities at the NOP receptor and acted as full agonists, whereas analogous C3-substituted compounds were partial agonists. nih.gov

This highlights that placing a significant substituent, such as a benzofuran ring, at the C2 position is a key molecular design choice that can steer the pharmacological outcome. Furthermore, studies on indole-2-formamide derivatives have shown that this C2-substituted scaffold is effective for developing potent anti-inflammatory agents, further emphasizing the importance of C2 functionalization. nih.govrsc.org

Structural Modulations on the Benzofuran Ring of 1H-Indole, 2-(2-benzofuranyl)-

The benzofuran moiety is itself a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.netmdpi.com Modifying its structure provides another avenue to optimize the properties of the hybrid molecule.

Effects of Substituents on the Benzofuran Heterocyclic Ring

In the 1H-Indole, 2-(2-benzofuranyl)- scaffold, the C2 position of the benzofuran is linked to the indole ring. Early SAR studies on benzofuran derivatives have established that substitutions at the C2 position are crucial for cytotoxic activity. nih.gov This underscores the importance of the indole substituent at this position for potential anticancer applications. The C3 position of the benzofuran ring is another potential site for modification, though specific SAR data for C3-substituted 2-(indol-2-yl)benzofurans is limited.

Variations on the Benzofuran Carbocyclic Ring

The carbocyclic ring of the benzofuran offers four positions (C4, C5, C6, and C7) for introducing substituents to modulate activity. Halogenation has been shown to be a particularly effective strategy.

Position 4: The addition of a fluorine atom at the C4 position of a 2-benzofuranyl group in a series of amiloride-benzofuran derivatives resulted in a two-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov

Position 5 & 6: In one study, new benzofuran derivatives featuring a 5,6-methylenedioxy group were found to exhibit significant inhibitory activity against neutrophil respiratory burst in an anti-inflammatory assay. nih.gov

Position 6: The introduction of substituents at the C6 position has been explored for various activities. In a series of benzofuran derivatives containing 2-carbonyl thiophene, a compound with a fluorine atom at the C6 position (6-F) showed the most potent nematicidal activity both in vitro and in vivo. researchgate.net Another study on selective SIRT2 inhibitors explored both electron-donating (methoxy) and electron-withdrawing (fluoro) groups at the C6 position to understand the SAR of the benzofuran core. mdpi.com

PositionSubstituentEffect on ActivityTarget/Assay
C4Fluorine (-F)2-fold increase in potency (IC₅₀ = 0.43 μM)uPA Inhibition nih.gov
C5, C6MethylenedioxySignificant anti-inflammatory activityNeutrophil Respiratory Burst Inhibition nih.gov
C6Fluorine (-F)Most potent nematicidal activity (LC₅₀ = 1.75 mg/L)Nematicidal Assay (M. incognita) researchgate.net
C6Methoxy (-OCH₃) / Fluorine (-F)Modulated inhibitory activitySIRT2 Inhibition mdpi.com

Linker Region and Extended Scaffold Modifications of 1H-Indole, 2-(2-benzofuranyl)-

The nature of the linkage between the indole and benzofuran rings, as well as extensions to the core scaffold, plays a pivotal role in modulating the biological activity of 1H-Indole, 2-(2-benzofuranyl)- derivatives. While a direct linkage forms the parent structure, modifications to this connection have been explored to optimize pharmacological properties.

One notable variation of the core structure is the regioisomeric scaffold, 3-(benzofuran-2-ylmethyl)-1H-indole. In a study focused on developing novel anticancer agents, a series of these derivatives were synthesized and evaluated for their ability to induce autophagy in cervical cancer cells. nih.gov The methylene (B1212753) linker between the indole C3 position and the benzofuran C2 position was a key design element. The SAR of these compounds highlighted the importance of substitutions on both the indole and benzofuran rings. For instance, derivatives with electron-withdrawing groups on the benzofuran moiety exhibited significant cytotoxic activity. nih.gov

CompoundIndole Substitution (R1)Benzofuran Substitution (R2)Biological Activity (IC50 in µM against SiHa cells)
3eaHH>100
3ebH5-Br35.4
3ecH5-NO238.2
3fa5-BrH>100

In a more recent investigation, benzofuran-indole hybrids were developed as epidermal growth factor receptor (EGFR) inhibitors for non-small-cell lung cancer. nih.gov In these analogs, the indole and benzofuran rings were directly linked. The study demonstrated that substitutions on both heterocyclic systems were critical for potent EGFR inhibition. For example, a derivative with a 6-methoxy group on the benzofuran ring and a 5-fluoro substituent on the indole ring displayed significant inhibitory activity against the L858R/T790M double mutant of EGFR. nih.gov This suggests that even with a direct linkage, strategic placement of functional groups on the extended scaffold can lead to potent and selective biological activity.

Conformational Analysis and Stereochemical Implications for 1H-Indole, 2-(2-benzofuranyl)- SAR

The three-dimensional arrangement of the indole and benzofuran rings relative to each other, along with the presence of stereocenters in derivatives, can have a profound impact on the SAR of 1H-Indole, 2-(2-benzofuranyl)- compounds.

While detailed conformational analysis specifically for 1H-Indole, 2-(2-benzofuranyl)- is not extensively documented, crystallographic studies of related structures provide valuable insights. For instance, the X-ray crystal structure of 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one reveals that the benzofuran and indole ring systems are nearly orthogonal to each other, with a dihedral angle of 86.55°. This perpendicular arrangement minimizes steric hindrance between the two bulky heterocyclic systems. It is plausible that in the parent 1H-Indole, 2-(2-benzofuranyl)-, a similar non-planar conformation is preferred to alleviate steric clash. The degree of rotation around the bond connecting the two rings will be influenced by the nature and size of substituents on both moieties.

The introduction of chiral centers into derivatives of 1H-Indole, 2-(2-benzofuranyl)- would have significant stereochemical implications for their biological activity. Although specific studies on the stereoselective synthesis and differential activity of enantiomers of this scaffold are not yet prevalent, it is a well-established principle in medicinal chemistry that stereoisomers can exhibit vastly different pharmacological profiles. The spatial arrangement of substituents in a chiral molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Therefore, the future development of therapeutically relevant 1H-Indole, 2-(2-benzofuran-yl)- derivatives will likely necessitate a thorough investigation of their stereochemical properties.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 1h Indole, 2 2 Benzofuranyl

Elucidation of Molecular Targets and Pathways of 1H-Indole, 2-(2-benzofuranyl)- Action

Gene Expression and Proteomic Profiling

While specific gene expression and comprehensive proteomic profiling studies directly targeting 1H-Indole, 2-(2-benzofuranyl)- are not extensively available in publicly accessible research, the broader class of indole (B1671886) and benzofuran (B130515) derivatives has been the subject of such investigations. These studies offer valuable insights into the potential biological impact of this compound.

Chemoproteomic analyses of various indole derivatives have been conducted to understand their interaction with the proteome. For instance, a study on the indole derivative SV-1010 revealed significant differences in its effects on 820 proteins of the rat proteome when compared to other non-steroidal anti-inflammatory drugs (NSAIDs) rrpharmacology.ru. Such analyses help in identifying the protein targets and understanding the compound's mechanism of action at a molecular level rrpharmacology.ru. It is plausible that 1H-Indole, 2-(2-benzofuranyl)- could also exhibit a unique proteomic interaction profile, influencing various cellular processes.

Furthermore, benzofuran derivatives have been shown to interact with proteins like serum albumins, which can act as carriers for these bioactive molecules, a crucial aspect for their delivery and bioavailability nih.gov. The ability of benzofurans to bind to such proteins suggests that 1H-Indole, 2-(2-benzofuranyl)- may also exhibit similar binding properties, influencing its distribution and therapeutic efficacy.

Table 1: Illustrative Data on Proteomic Interactions of a Related Indole Derivative (SV-1010) (Note: This data is for a related indole compound and is provided for contextual understanding.)

MetricSV-1010 vs. DiclofenacSV-1010 vs. NimesulideSV-1010 vs. Ketorolac
Protein Interaction Similarity52%40%22%

Data derived from a chemoproteomic study comparing the interaction of SV-1010 with a sample of 820 proteins from the rat proteome against other NSAIDs rrpharmacology.ru.

Cell Signaling Pathway Perturbation Analysis

The perturbation of cell signaling pathways is a key mechanism through which bioactive compounds exert their effects. Research on benzofuran-indole hybrids has shed light on their ability to modulate critical signaling cascades, particularly in the context of cancer.

A significant body of research has focused on the role of these hybrids as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in non-small-cell lung cancer (NSCLC) mdpi.comnih.govresearchgate.net. A novel benzofuran-indole hybrid, designated as 8aa, has been identified as a potent and selective EGFR inhibitor mdpi.comnih.gov. This compound was found to significantly reduce the EGF-induced phosphorylation of EGFR, as well as the phosphorylation of its downstream effectors AKT and ERK1/2 in NSCLC cell lines mdpi.com. This indicates that compounds like 1H-Indole, 2-(2-benzofuranyl)- could potentially block crucial signal transduction pathways involved in cancer cell proliferation and survival mdpi.com.

Furthermore, indole compounds, in general, are known to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway nih.gov. This pathway is central to cell growth, proliferation, and survival, and its modulation by indole derivatives highlights their therapeutic potential. Indole alkaloids have also been shown to regulate autophagy through pathways such as the MAPK signaling system researchgate.net.

Some benzofuran-indole hybrids have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various cellular processes, including cell proliferation and apoptosis nih.gov. Inhibition of GSK-3β by these compounds has been shown to suppress the proliferation and survival of pancreatic cancer cells nih.gov.

Table 2: Effect of Benzofuran-Indole Hybrid 8aa on EGFR Signaling Pathway Components

ProteinTreatmentPhosphorylation Status
EGFREGFIncreased
EGFREGF + 8aaSignificantly Reduced
AKTEGF + 8aaReduced
ERK1/2EGF + 8aaReduced

This table summarizes the findings from an immunoblot analysis on the effect of compound 8aa on key proteins in the EGFR signaling pathway in NSCLC cell lines mdpi.com.

In Vivo Pre-clinical Efficacy Studies of 1H-Indole, 2-(2-benzofuranyl)- in Animal Models

Evaluation in Disease-Specific Animal Models (e.g., cancer xenografts, infection models)

Indole compounds have demonstrated antitumor activities in in vivo models. For instance, the novel synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane has been shown to inhibit cancer cell growth in human xenografts in murine models nih.gov. Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a standard for evaluating the efficacy of potential cancer therapeutics nih.govreactionbiology.com.

The anticancer potential of benzofuran-indole hybrids observed in vitro, such as the inhibition of NSCLC cell lines, suggests that these compounds could be effective in in vivo cancer models mdpi.comnih.gov. While direct evidence for 1H-Indole, 2-(2-benzofuranyl)- is lacking, the promising results from related compounds warrant further investigation in disease-specific animal models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Animal Studies

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion of a drug, are crucial in preclinical development. While specific PK/PD data for 1H-Indole, 2-(2-benzofuranyl)- is not available, studies on other indole derivatives provide some context. For example, a study on the indole derivative MMINA predicted it to be a good drug-like molecule based on in silico pharmacokinetic studies nih.gov.

In vitro pharmacokinetic studies on synthetic cannabinoid receptor agonists, which include indole and indazole-3-carboxamide structures, have shown that these compounds are often rapidly metabolized in vitro but are highly protein-bound in vivo, which can lead to longer detection windows dundee.ac.uk. This highlights the importance of conducting in vivo PK studies to understand the true disposition of a compound in a biological system. A study on 2-(2-benzofuranyl)-2-imidazole (LSL60101) in mice revealed an optimal pharmacokinetic profile nih.gov.

Biotransformation and Metabolic Fate in Pre-clinical Models

The biotransformation and metabolic fate of a compound determine its active form, duration of action, and potential for toxicity. The metabolism of indole in rats has been shown to occur via two main pathways, one involving indoxyl and the other oxindole, leading to various metabolites excreted in urine and feces nih.gov. Rat liver microsomes have been used to study the in vitro metabolism of indole, revealing the formation of several oxidized metabolites nih.gov.

Studies on 2-arylbenzofurans in an in vitro colon model have shown that these compounds can be transformed into polar metabolites through conjugation by intestinal epithelial cells mdpi.com. The extent of metabolism and the types of conjugates formed can vary significantly between different benzofuran derivatives mdpi.com. While no specific biotransformation data for 1H-Indole, 2-(2-benzofuranyl)- has been reported, it is likely to undergo metabolism involving oxidation and conjugation, similar to other indole and benzofuran compounds. Understanding the metabolic profile of 1H-Indole, 2-(2-benzofuranyl)- in preclinical models is essential for its further development as a therapeutic agent nih.gov.

Computational and Theoretical Chemical Studies of 1h Indole, 2 2 Benzofuranyl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of 1H-Indole, 2-(2-benzofuranyl)-

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jazindia.com This method is crucial in drug discovery for screening potential drug candidates. If 1H-Indole, 2-(2-benzofuranyl)- were to be investigated for therapeutic potential, docking simulations would be performed against known biological targets. The simulation would predict the binding pose and affinity (often represented as a docking score), indicating how strongly the compound might interact with the target protein. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. eurjchem.com An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the binding pocket and the persistence of key interactions (like hydrogen bonds) between the compound and the protein.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for 1H-Indole, 2-(2-benzofuranyl)-

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.net To build a QSAR model for a series of compounds including 1H-Indole, 2-(2-benzofuranyl)-, researchers would need experimental data (e.g., inhibitory concentrations) for a set of structurally similar molecules. eurjchem.com The model would then use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new, untested compounds. Such models are valuable for prioritizing which analogues to synthesize and test in a drug discovery program.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for 1H-Indole, 2-(2-benzofuranyl)- via In Silico Methods

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a molecule. These computational tools assess drug-likeness by calculating properties related to a compound's ability to be absorbed, distributed throughout the body, metabolized, and excreted. Key parameters include lipophilicity (logP), aqueous solubility (logS), and compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability. While specific ADMET studies for benzofuran-based compounds have been conducted, data for 1H-Indole, 2-(2-benzofuranyl)- is not specifically reported. nih.gov

Table 3: Representative In Silico ADME Predictions for 1H-Indole, 2-(2-benzofuranyl)- This table illustrates the type of data generated from ADME prediction software. These values are hypothetical and not from a published study on this compound.

ADME PropertyDescriptionPredicted Outcome
Molecular Weight (g/mol)Mass of one mole of the substance.< 500 (Compliant)
LogP (o/w)Octanol-water partition coefficient; measures lipophilicity.< 5 (Compliant)
Hydrogen Bond DonorsNumber of N-H or O-H bonds.< 5 (Compliant)
Hydrogen Bond AcceptorsNumber of N or O atoms.< 10 (Compliant)
Human Intestinal AbsorptionPredicted percentage of absorption from the gut.High

Virtual Screening and Library Design of Novel 1H-Indole, 2-(2-benzofuranyl)- Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If 1H-Indole, 2-(2-benzofuranyl)- were identified as a "hit" compound with interesting biological activity, virtual screening could be used to find commercially available or synthetically accessible analogues with potentially improved properties. This process can be structure-based (using docking) or ligand-based (using the structure of the hit compound as a template). The goal is to design a focused library of novel analogues for synthesis and biological evaluation, accelerating the hit-to-lead optimization process.

Future Perspectives and Emerging Avenues in 1h Indole, 2 2 Benzofuranyl Research

1H-Indole, 2-(2-benzofuranyl)- as a Privileged Scaffold for Novel Therapeutic Development

The inherent bioactivity of both indole (B1671886) and benzofuran (B130515) moieties has made their combination a focal point for drug discovery. nih.gov The rigid, planar structure of the 1H-Indole, 2-(2-benzofuranyl)- core provides a robust framework for designing molecules with high specificity and affinity for various biological targets.

Exploration of Underexplored Therapeutic Areas

While established in certain areas, the therapeutic potential of the 1H-Indole, 2-(2-benzofuranyl)- scaffold is being actively explored in new and challenging diseases.

Oncology: Researchers have identified novel anticancer applications for derivatives of this scaffold. One study documented a series of 3-(benzofuran-2-ylmethyl)-1H-indole conjugates as effective inducers of autophagy-mediated cell death in cervical cancer cell lines. nih.gov Another line of research has focused on benzofuran and indole derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyl transferase (HKMT) that is a promising target for cancer therapy. eurjchem.com These findings suggest a broader role for this scaffold in developing new classes of antineoplastic agents. nih.goveurjchem.com

Neurodegenerative Diseases: The indole and benzofuran frameworks are promising scaffolds for developing drugs to treat Alzheimer's disease. nih.govresearchgate.net Derivatives are being investigated as inhibitors of key enzymes like butyrylcholinesterase, acetylcholinesterase, and β-secretase, as well as modulators of tau misfolding and β-amyloid aggregation. nih.gov Specifically, compounds such as 2-(2-benzofuranyl)-2-imidazole have been identified as potent ligands for imidazoline (B1206853) I2 receptors, which are considered a novel therapeutic target in neurodegenerative diseases. nih.govub.edu These ligands have demonstrated neuroprotective effects by reducing apoptosis and modulating oxidative stress in preclinical models. nih.gov

Table 1: Investigated Therapeutic Areas for the Indole-Benzofuran Scaffold
Therapeutic AreaBiological Target/MechanismExample Compound ClassReference
Cervical CancerInduction of Autophagy3-(benzofuran-2-ylmethyl)-1H-indole nih.gov
General OncologyHistone Lysine (B10760008) Methyl Transferase (HKMT) InhibitionBenzofuran and Indole Derivatives eurjchem.com
Alzheimer's DiseaseEnzyme Inhibition (AChE, BChE), Aβ Aggregation InhibitionGeneral Indole-Benzofuran Hybrids nih.gov
NeurodegenerationImidazoline I2 Receptor Ligands2-(2-benzofuranyl)-2-imidazole nih.govub.edu

Development of Multi-Targeting Agents Based on 1H-Indole, 2-(2-benzofuranyl)-

The complexity of diseases like cancer and schizophrenia often involves multiple biological pathways, making multi-target drugs a highly attractive therapeutic strategy. The 1H-Indole, 2-(2-benzofuranyl)- scaffold is well-suited for the design of such agents. For instance, new benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR2, two important targets in cancer progression. nih.gov Similarly, other heterocyclic compounds have been developed as multi-target ligands for aminergic G protein-coupled receptors (GPCRs), showing potential as atypical antipsychotics. nih.gov This approach, known as polypharmacology, aims to improve therapeutic efficacy and reduce the potential for drug resistance by modulating several disease-relevant targets simultaneously. The versatility of the indole-benzofuran core allows for systematic modifications to optimize binding at multiple distinct receptor sites.

Advanced Applications of 1H-Indole, 2-(2-benzofuranyl)- in Chemical Biology

Beyond direct therapeutic use, the 1H-Indole, 2-(2-benzofuranyl)- structure serves as a valuable tool in chemical biology for dissecting complex biological systems.

Probe Development for Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway. The development of highly selective inhibitors based on the 1H-Indole, 2-(2-benzofuranyl)- scaffold can provide powerful tools for biological research. For example, selective inhibitors of Activin Receptor-Like Kinases 1 and 2 (ALK1/2) have been developed to study their roles in cellular signaling pathways. muni.cz By using a potent and selective probe, researchers can interrogate the biological consequences of inhibiting a specific target with high confidence, helping to validate it for future drug development.

Integration into Fluorescent and Imaging Agents

The photophysical properties of indole and benzofuran derivatives make them suitable for integration into fluorescent probes for bio-imaging. These scaffolds can be incorporated into larger molecular structures designed to detect specific analytes within living cells and organisms. For instance, indole-based near-infrared (NIR) probes have been created for the sensitive detection of hydrogen peroxide (H2O2) in living cells and even in specific organs of zebrafish, like the gallbladder. nih.gov Other probes have been engineered for the differential and simultaneous detection of superoxide (B77818) and peroxynitrite, two key biomarkers involved in drug-induced liver injury. rsc.org These imaging agents allow for real-time visualization of dynamic biological processes, providing critical insights into disease mechanisms and cellular function. nih.govrsc.org

Table 2: Applications of Indole-Benzofuran Scaffolds in Chemical Biology
ApplicationTarget/AnalyteKey FeatureReference
Chemical ProbeActivin Receptor-Like Kinases 1/2 (ALK1/2)High selectivity for studying kinase signaling muni.cz
Fluorescent Imaging AgentHydrogen Peroxide (H2O2)Near-infrared (NIR) "turn-on" fluorescence nih.gov
Fluorescent Imaging AgentSuperoxide (O2˙−) and Peroxynitrite (ONOO−)Dual detection using optically orthogonal channels rsc.org

Novel Synthetic Methodologies and Process Intensification for 1H-Indole, 2-(2-benzofuranyl)-

The efficient and selective synthesis of 1H-Indole, 2-(2-benzofuranyl)- and its derivatives is crucial for advancing research in this area. Modern organic chemistry has provided several innovative methods to construct this complex scaffold.

Catalytic Cycloadditions: An efficient method involves the Cu(OTf)2-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone to selectively construct indole-tethered benzofuran scaffolds. rsc.org This approach offers a direct and atom-economical route to the core structure.

Condensation Reactions: Polyphosphoric acid (PPA) has been used to mediate the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, providing an efficient pathway to 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones, which are closely related structural analogs. nih.gov

Ligand-Controlled Synthesis: Advanced palladium-catalyzed, ligand-controlled methods are being developed for the divergent synthesis of indoles and benzofurans. bohrium.com These sophisticated techniques allow chemists to selectively tune the reaction outcome to favor the formation of either the indole or benzofuran ring system, providing precise control over the final molecular architecture. bohrium.com

These novel synthetic strategies not only facilitate access to the core 1H-Indole, 2-(2-benzofuranyl)- structure but also enable the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies, which are essential for optimizing therapeutic and diagnostic properties.

Integration of Artificial Intelligence and Machine Learning in 1H-Indole, 2-(2-benzofuranyl)- Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the 1H-Indole, 2-(2-benzofuranyl)- chemical space. These computational tools can accelerate the discovery and optimization of derivatives by predicting their properties, thereby saving significant time and resources in synthetic and screening efforts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a key area of ML application, are particularly relevant. For families of compounds like benzofuran and indole derivatives, QSAR models have been successfully developed to predict biological activities, such as anticancer properties. eurjchem.comresearchgate.net For instance, a multiple linear regression (MLR) model developed for benzofuran and indole derivatives demonstrated high robustness and predictive power for anticancer activity against histone-lysine N-methyl transferase. eurjchem.comresearchgate.netscite.ai Such models can be trained on existing experimental data for 1H-Indole, 2-(2-benzofuranyl)- derivatives to guide the design of new analogues with enhanced potency. scite.ai

ML models are not limited to biological activity. They are increasingly used to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as physicochemical characteristics. nih.govmdpi.com Explainable ML approaches can offer insights into why a model makes a specific prediction, helping medicinal chemists rationalize the design of molecules with desired property profiles. nih.gov By applying these algorithms to the 1H-Indole, 2-(2-benzofuranyl)- scaffold, researchers can perform large-scale in silico screening to identify candidates with favorable drug-like properties before committing to their synthesis. nih.govnih.gov

Generative AI models represent another frontier, capable of designing entirely new molecules from scratch. insilico.com By defining desired properties, these models could generate novel 1H-Indole, 2-(2-benzofuranyl)- derivatives optimized for specific biological targets or material science applications, vastly expanding the accessible chemical space.

Table 1: Applications of AI/ML in 1H-Indole, 2-(2-benzofuranyl)- Derivative Research
AI/ML ApplicationObjectivePredicted Properties/OutcomesPotential Impact
QSAR ModelingPredict biological activity of new derivatives. eurjchem.comAnticancer, antimicrobial, or enzyme inhibitory activity (e.g., pIC50). researchgate.netscite.aiPrioritization of synthetic targets with high potential efficacy.
ADME/Tox PredictionForecast drug-likeness and safety profiles. nih.govPermeability, metabolic stability, cytotoxicity, protein binding. nih.govmdpi.comEarly-stage deselection of candidates likely to fail in development.
Virtual ScreeningIdentify promising compounds from large virtual libraries. nih.govBinding affinity to biological targets, molecular properties.Accelerated hit identification and lead discovery.
Generative ChemistryDesign novel derivatives with optimized property profiles. insilico.comNew chemical structures with desired activity and physicochemical properties.Exploration of uncharted chemical space and discovery of innovative compounds.

Unexplored Chemical Reactivity and Transformations of the 1H-Indole, 2-(2-benzofuranyl)- Scaffold

The 1H-Indole, 2-(2-benzofuranyl)- scaffold possesses multiple sites for chemical modification, offering rich possibilities for unexplored reactivity and transformations. Both the indole and benzofuran rings are amenable to various synthetic manipulations, allowing for the creation of diverse and complex molecular architectures.

Future research could focus on catalyst-controlled reactions to achieve regioselective functionalization. For instance, the development of heterogeneous bimetallic catalysts has enabled efficient synthesis of indoles and benzofurans in environmentally friendly solvents like water. nih.gov Applying such catalytic systems to the 1H-Indole, 2-(2-benzofuranyl)- core could open pathways for late-stage functionalization, where specific positions on the rings are modified after the core structure is assembled. This approach is highly valuable for building libraries of analogues for structure-activity relationship studies.

Furthermore, cycloaddition reactions represent a powerful tool for constructing more complex fused-ring systems. Copper-catalyzed [3 + 2] cycloadditions involving indole derivatives have been shown to efficiently generate indole-tethered benzofuran scaffolds. rsc.org Exploring similar cascade reactions starting with functionalized 1H-Indole, 2-(2-benzofuranyl)- could lead to novel polycyclic systems with unique three-dimensional shapes, which are highly sought after in drug discovery. nih.gov

Investigations into C-H activation at various positions on both the indole and benzofuran rings could provide direct and atom-economical routes to introduce new substituents without the need for pre-functionalized starting materials. Additionally, exploring dearomatization strategies for either the indole or benzofuran moiety could yield spirocyclic or other non-planar structures, expanding the structural diversity and potential biological activity of this scaffold.

Table 2: Potential Unexplored Reactions for the 1H-Indole, 2-(2-benzofuranyl)- Scaffold
Reaction ClassSpecific TransformationPotential OutcomeReference Concept
Catalytic C-H ActivationDirect functionalization at specific C-H bonds on the indole or benzofuran rings.Introduction of aryl, alkyl, or other functional groups with high atom economy.General advances in transition-metal catalysis.
Cycloaddition Reactions[3 + 2] or [4 + 2] cycloadditions using the indole or benzofuran as a dienophile or diene component.Construction of novel polycyclic and fused-ring systems. rsc.orgCopper-catalyzed cycloadditions for scaffold elaboration. rsc.org
DearomatizationPartial or complete reduction/functionalization of one of the heterocyclic rings.Generation of spirocyclic or complex 3D structures.Modern synthetic methodologies in heterocyclic chemistry.
Cascade ReactionsMulti-step, one-pot transformations initiated by a single event.Rapid assembly of complex molecules from simple precursors. nih.govAcid-catalyzed cascades leading to novel indole scaffolds. nih.gov

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis - if relevant and academic)

While the primary focus of research on indole and benzofuran derivatives has been medicinal, the inherent electronic and structural properties of the 1H-Indole, 2-(2-benzofuranyl)- scaffold suggest potential applications in other scientific domains, notably materials science and catalysis.

Both indole and benzofuran are electron-rich heterocyclic systems. This characteristic is a key feature in the design of organic semiconductors and fluorescent materials. The extended π-conjugated system of 1H-Indole, 2-(2-benzofuranyl)- could be exploited to create novel organic electronic materials. By strategically adding electron-withdrawing or -donating groups, the HOMO/LUMO energy levels could be tuned to create materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The rigid, planar structure of the core is conducive to molecular packing, a critical factor for efficient charge transport in organic electronic devices.

In the field of catalysis, the nitrogen and oxygen atoms within the scaffold can act as coordination sites for metal ions. Functionalized derivatives of 1H-Indole, 2-(2-benzofuranyl)- could be designed as novel ligands for transition metal catalysts. The specific geometry and electronic environment provided by the scaffold could impart unique selectivity and reactivity in catalytic transformations, such as asymmetric synthesis or cross-coupling reactions. The development of chiral ligands based on this scaffold could be a particularly fruitful area of investigation.

Furthermore, the fluorescent properties of some indole and benzofuran derivatives suggest that the 1H-Indole, 2-(2-benzofuranyl)- system could serve as a core for developing new chemosensors. By attaching specific receptor units to the scaffold, it may be possible to design molecules that exhibit a change in their fluorescence properties upon binding to specific ions or small molecules, enabling their detection and quantification.

Q & A

Q. What are the established synthetic methodologies for 1H-Indole, 2-(2-benzofuranyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, which offer regioselectivity and functional group tolerance. For example, palladium-mediated cyclization of halogenated precursors (e.g., 2-bromo-benzofuran derivatives) with indole scaffolds achieves efficient coupling . Multi-component cascade reactions, such as those involving diastereoselective cycloadditions, yield functionalized indole-benzofuran hybrids with high stereochemical control (e.g., 85–92% diastereoselectivity reported for similar systems) . Optimize solvent polarity (e.g., DMF for Pd catalysis) and temperature (80–120°C) to balance yield (60–85%) and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzofuran and indole moieties) and verify substitution patterns. For example, 2-(2-benzofuranyl)-1H-indole derivatives show distinct coupling constants (J = 2.5–3.1 Hz) between fused ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 222.0892 for C15H11NO) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and N–H stretches (~3400 cm⁻¹) to differentiate between neutral and protonated forms .

Q. What are the known biological activities of this compound and its structural analogs?

  • Methodological Answer :
  • Antimicrobial Activity : Derivatives like 1H-imidazole analogs exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, likely due to hydrophobic interactions with microbial membranes .
  • Anticancer Potential : Structural analogs (e.g., obatoclax mesylate) inhibit Bcl-2 proteins (IC50 = 0.5–2 µM) by mimicking indole-based apoptotic signaling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –Cl, –NO2) at the indole C5 position to enhance binding to hydrophobic enzyme pockets. Fluorophenyl substitutions (e.g., 4-fluorophenyl in CAS 130290-02-7) improve metabolic stability .
  • Scaffold Hybridization : Fuse benzodiazepine or phthalimide moieties (e.g., 1,3,2-benzodiazaborole cores) to modulate selectivity for neurological targets .
  • Data-Driven SAR : Use clustering algorithms to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Q. What computational strategies predict interactions with biological targets like G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin receptors). Calindol derivatives show ΔG values of –9.2 kcal/mol, indicating strong hydrophobic and π-π stacking interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) to prioritize synthesis targets .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :
  • Purity Control : Use HPLC (≥95% purity) to eliminate confounding effects from oxidation byproducts (e.g., imidazole N-oxide derivatives) .
  • Assay Standardization : Compare data across consistent cell lines (e.g., HEK293 for GPCR studies) and normalize to reference inhibitors (e.g., staurosporine for kinase assays).

Q. What strategies enable regioselective functionalization of the indole-benzofuran core?

  • Methodological Answer :
  • Directed C–H Activation : Use Pd(OAc)2 with pivalic acid as a catalyst to functionalize indole C3 selectively (yield: 70–80%) .
  • Protecting Groups : Install Boc groups on indole N1 to direct electrophilic substitution to C2 or C5 .

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